![molecular formula C17H10OS2 B12622270 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-53-9](/img/structure/B12622270.png)
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a chemical compound that belongs to the class of naphtho[2,3-b]thiophenes. This compound is characterized by the presence of a thiophene ring and a naphthoquinone structure, which are linked by a methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of thiophene-2-carbaldehyde with naphtho[2,3-b]thiophene-4,9-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Analyse Des Réactions Chimiques
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Mécanisme D'action
The mechanism of action of 9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the polymerization of tubulin, thereby disrupting the formation of microtubules. This leads to the inhibition of cell division and induces apoptosis in cancer cells. The compound’s interaction with other cellular pathways and targets is still under investigation .
Comparaison Avec Des Composés Similaires
9-[(Thiophen-2-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can be compared with other similar compounds, such as:
9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but differ in the substituents attached to the naphthoquinone and thiophene rings. They exhibit similar biological activities but may have different potencies and selectivities.
Naphtho[2,3-b]thiophene-4,9-dione derivatives: These compounds lack the methylene bridge and have different electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
920012-53-9 |
|---|---|
Formule moléculaire |
C17H10OS2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
9-(thiophen-2-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C17H10OS2/c18-16-13-6-2-1-5-12(13)15(10-11-4-3-8-19-11)17-14(16)7-9-20-17/h1-10H |
Clé InChI |
FPCBBNIBAOWOSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=C(C2=O)C=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-8-methyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12622196.png)
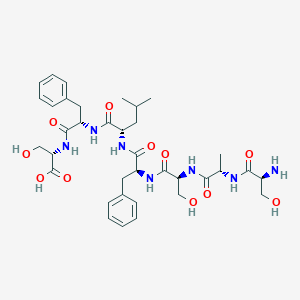
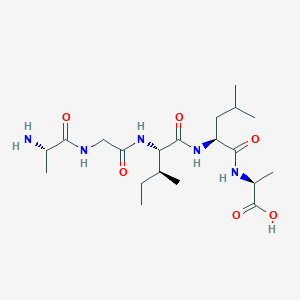
![{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B12622211.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)
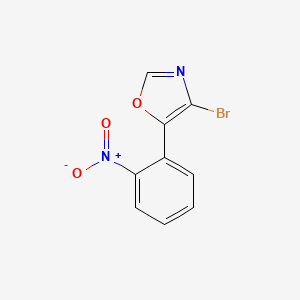
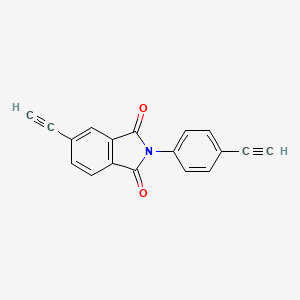
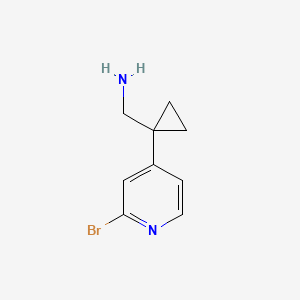
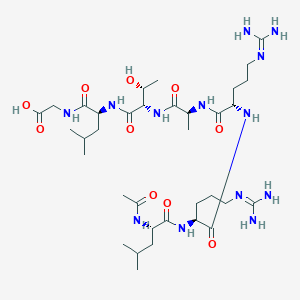
![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
